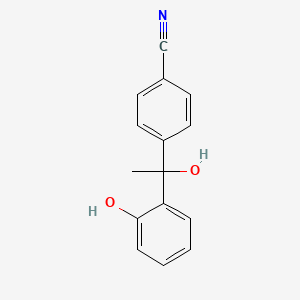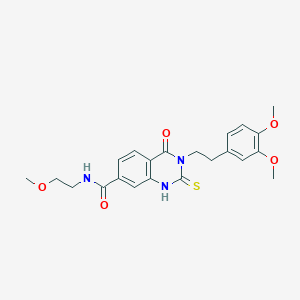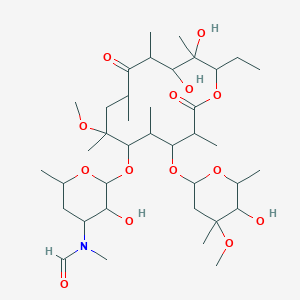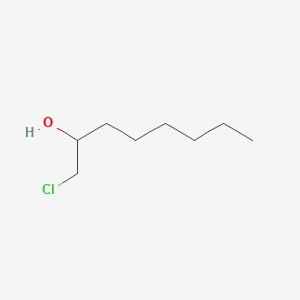
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of a hydroxy group and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst . This method is advantageous due to its mild reaction conditions and high yield. Industrial production methods often utilize green chemistry principles, such as the use of ionic liquids as recycling agents, to minimize environmental impact .
Análisis De Reacciones Químicas
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce benzylamine derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial properties . In medicine, it is being explored for its potential use in drug development due to its unique chemical structure . Additionally, it has applications in the industrial sector, particularly in the production of dyes and coatings .
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxy and benzonitrile groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors . These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development .
Comparación Con Compuestos Similares
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile can be compared to other similar compounds, such as 4-(1-Hydroxy-1-phenylethyl)benzonitrile and 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzene . These compounds share similar structural features but differ in their specific functional groups and reactivity.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4-[1-hydroxy-1-(2-hydroxyphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-15(18,13-4-2-3-5-14(13)17)12-8-6-11(10-16)7-9-12/h2-9,17-18H,1H3 |
Clave InChI |
HIYHMGZGGRIVNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C#N)(C2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-{[2-(Piperazin-1-yl)ethyl]amino}-2,3-dihydro-1,2,4-triazin-3-one](/img/structure/B14116127.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14116146.png)
![(4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14116159.png)
![1-(2,5-dimethylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116160.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14116164.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B14116174.png)

